molecular formula C15H19N3O2S B256033 5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-pentyl-4H-1,2,4-triazole-3-thiol

5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-pentyl-4H-1,2,4-triazole-3-thiol

Cat. No. B256033
M. Wt: 305.4 g/mol
InChI Key: QCRSGTGPCDSISO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-pentyl-4H-1,2,4-triazole-3-thiol, also known as DBT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DBT is a heterocyclic compound that contains a triazole ring and a benzodioxin moiety, which gives it unique properties that make it useful in different areas of research.

Mechanism of Action

The mechanism of action of 5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-pentyl-4H-1,2,4-triazole-3-thiol is not fully understood, but it is believed to involve the interaction of the compound with specific targets in cells. 5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-pentyl-4H-1,2,4-triazole-3-thiol has been shown to bind to copper ions, which may play a role in its anticancer properties. Additionally, 5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-pentyl-4H-1,2,4-triazole-3-thiol has been shown to inhibit the activity of certain enzymes, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-pentyl-4H-1,2,4-triazole-3-thiol has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of inflammation. 5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-pentyl-4H-1,2,4-triazole-3-thiol has also been shown to have antioxidant properties, which may contribute to its potential use as an anticancer agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-pentyl-4H-1,2,4-triazole-3-thiol in lab experiments is its high selectivity and sensitivity towards copper ions. This makes it useful in the detection and quantification of copper ions in biological samples. Additionally, 5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-pentyl-4H-1,2,4-triazole-3-thiol is relatively easy to synthesize and can be obtained in high purity and high yields.
One of the limitations of using 5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-pentyl-4H-1,2,4-triazole-3-thiol in lab experiments is its potential toxicity. 5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-pentyl-4H-1,2,4-triazole-3-thiol has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain applications. Additionally, the mechanism of action of 5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-pentyl-4H-1,2,4-triazole-3-thiol is not fully understood, which may limit its potential use in certain research areas.

Future Directions

There are several future directions for the research on 5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-pentyl-4H-1,2,4-triazole-3-thiol. One area of research is the development of new fluorescent probes based on the structure of 5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-pentyl-4H-1,2,4-triazole-3-thiol. These probes could be used to detect other metal ions or biomolecules in biological samples.
Another area of research is the optimization of the synthesis method of 5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-pentyl-4H-1,2,4-triazole-3-thiol to improve its yield and purity. This would make it more accessible for various research applications.
Finally, further studies are needed to fully understand the mechanism of action of 5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-pentyl-4H-1,2,4-triazole-3-thiol and its potential use as an anticancer agent. This would involve the identification of specific targets in cells that are affected by 5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-pentyl-4H-1,2,4-triazole-3-thiol and the development of new 5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-pentyl-4H-1,2,4-triazole-3-thiol derivatives with improved anticancer properties.

Synthesis Methods

The synthesis of 5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-pentyl-4H-1,2,4-triazole-3-thiol involves the reaction of 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid with pentylamine and thiosemicarbazide. The resulting product is then cyclized to form the triazole ring, which leads to the formation of 5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-pentyl-4H-1,2,4-triazole-3-thiol. The synthesis method of 5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-pentyl-4H-1,2,4-triazole-3-thiol has been optimized to yield high purity and high yields of the compound, making it suitable for various research applications.

Scientific Research Applications

5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-pentyl-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential applications in various fields of research. One of the main areas of research is its use as a fluorescent probe for the detection of metal ions. 5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-pentyl-4H-1,2,4-triazole-3-thiol has been shown to exhibit high selectivity and sensitivity towards copper ions, making it useful in the detection and quantification of copper ions in biological samples.
Another area of research is the use of 5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-pentyl-4H-1,2,4-triazole-3-thiol as a potential anticancer agent. 5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-pentyl-4H-1,2,4-triazole-3-thiol has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, 5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-pentyl-4H-1,2,4-triazole-3-thiol has been shown to have anti-inflammatory properties, making it useful in the treatment of inflammatory diseases.

properties

Product Name

5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-pentyl-4H-1,2,4-triazole-3-thiol

Molecular Formula

C15H19N3O2S

Molecular Weight

305.4 g/mol

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-3-yl)-4-pentyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H19N3O2S/c1-2-3-6-9-18-14(16-17-15(18)21)13-10-19-11-7-4-5-8-12(11)20-13/h4-5,7-8,13H,2-3,6,9-10H2,1H3,(H,17,21)

InChI Key

QCRSGTGPCDSISO-UHFFFAOYSA-N

SMILES

CCCCCN1C(=NNC1=S)C2COC3=CC=CC=C3O2

Canonical SMILES

CCCCCN1C(=NNC1=S)C2COC3=CC=CC=C3O2

Origin of Product

United States

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